molecular formula C17H25N3O2 B4213782 N-[3-(1H-imidazol-1-yl)propyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4213782
M. Wt: 303.4 g/mol
InChI Key: DNWSFCQBRNYSHF-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core substituted with a 3-oxo group, 4,7,7-trimethyl groups, and a carboxamide linker connected to a 3-(1H-imidazol-1-yl)propyl chain. The compound’s structural uniqueness lies in its hybrid architecture, combining a terpene-derived bicyclic system with a heteroaromatic side chain, making it relevant for studies in medicinal chemistry and catalysis.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-15(2)16(3)5-6-17(15,11-13(16)21)14(22)19-7-4-9-20-10-8-18-12-20/h8,10,12H,4-7,9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWSFCQBRNYSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NCCCN3C=CN=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted imidazoles or other derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, such as drug design and development.

  • Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to metal ions, forming complexes that can influence biological processes or catalytic reactions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

The target compound shares the N-(3-(1H-imidazol-1-yl)propyl)carboxamide backbone with several analogues, but differences in substituents and core structures lead to divergent physicochemical and biological properties. Key analogues include:

Table 1: Structural Comparison of Analogues
Compound Name Core Structure Substituent/R Group Key Features
Target Compound Bicyclo[2.2.1]heptane 4,7,7-Trimethyl-3-oxo Rigid bicyclic core; imidazole-propyl chain
N-(3-(1H-Imidazol-1-yl)propyl)acetamide (5) Acetamide None (R = CH₃) Simplest analogue; used as a precursor
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (8) Benzamide 4-Nitrobenzoyl Electron-withdrawing nitro group enhances reactivity
N-(3-(1H-Imidazol-1-yl)propyl)-4-aminobenzamide (5) Benzamide 4-Aminobenzoyl Electron-donating amino group; used in cobalt complexes
MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...) Pyridine-imidazole hybrid 5-Bromopyridin-3-yl Bromine enhances lipophilicity; antiviral activity
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Quinazoline 4-Bromophenyl Planar quinazoline core; potential kinase inhibition
N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide Pyrrole 4-Methoxybenzoyl Methoxy group improves solubility; pyrrole enhances π-stacking

Carbonic Anhydrase (CA) Inhibition

Benzamide analogues (e.g., compound 8) demonstrated potent CA inhibition (IC₅₀ = 12–45 nM) due to interactions with the enzyme’s zinc ion via the imidazole nitrogen and sulfonamide/carboxamide groups . The target compound’s lack of a sulfonamide group may reduce CA affinity but could offer selectivity for other metalloenzymes.

Antiviral and Antitumor Activity

MMV3 exhibited antiviral activity against RNA viruses (EC₅₀ = 1.2 µM) due to its bromopyridine moiety, which disrupts viral replication . Pyrrole-carboxamide derivatives (e.g., ) showed antitumor activity in murine models (50% tumor growth inhibition at 10 mg/kg), attributed to DNA intercalation.

Notes

  • The bicycloheptane core’s contribution to biological activity remains underexplored compared to well-studied benzamide and quinazoline analogues.
  • Synthetic routes for analogues often involve acyl chloride reactions (e.g., ), but the target compound may require specialized methods due to its sterically hindered core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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